
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as MK-447, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent inhibitory activity against certain enzymes.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of various other diseases such as diabetes, hypertension, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, this compound can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer properties in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory and anti-diabetic properties. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against certain enzymes. This makes it an ideal compound for studying the mechanisms of action of these enzymes and for developing new therapies that target these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Like all synthetic compounds, this compound may have adverse effects on cells and tissues, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. One of the most promising areas of research is in the development of new therapies for cancer. By studying the mechanisms of action of this compound, researchers may be able to develop new drugs that are more effective and less toxic than current cancer therapies. Additionally, this compound may have potential applications in the treatment of other diseases such as diabetes, hypertension, and inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropylamine. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography. The synthesis of this compound has been well-documented in the literature and is considered to be relatively straightforward.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAEDJXYZMRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

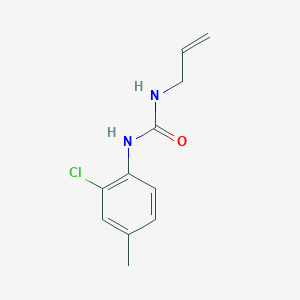
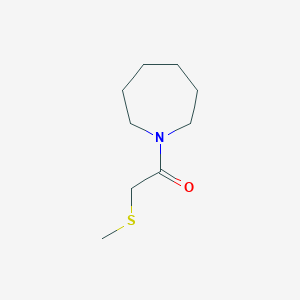
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
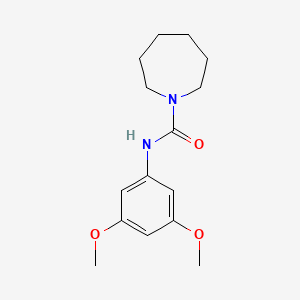
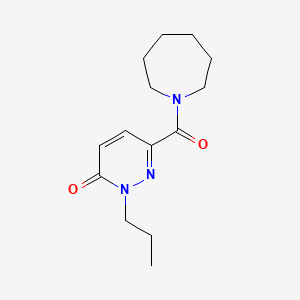
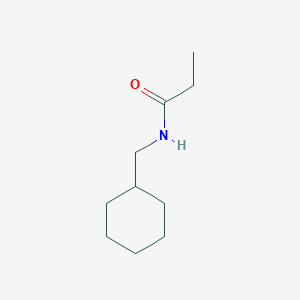

![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
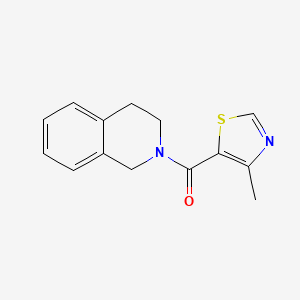
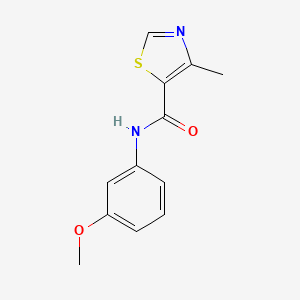


![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)